![molecular formula C17H27NO2 B1674261 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol CAS No. 72795-26-7](/img/structure/B1674261.png)
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol
Übersicht
Beschreibung
The compound “1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol” is a member of indanes . It is also known by other names such as ICI-118,551 and ICI-118551 . The molecular formula of the compound is C17H27NO2 .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3
. The SMILES representation is CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
. Physical And Chemical Properties Analysis
The molecular weight of the compound is 277.4 g/mol . The compound has a net charge of 0 . The average mass is 277.402 and the mono-isotopic mass is 277.20418 .Wissenschaftliche Forschungsanwendungen
Cancer Research
ICI-118,551 has shown promise in cancer research, particularly in reducing cell viability and triggering apoptosis in Hemangioblastomas cells . It has also been suggested to inhibit the viability of breast cancer cells by targeting ERK1/2 phosphorylation and COX-2 expression .
Cardiovascular Studies
As a highly selective β2-adrenergic receptor antagonist, ICI-118,551 has been used to treat vasomotor migraines and somatic troubles related to anxiety, which are often associated with cardiovascular issues .
Neurological Applications
The compound’s ability to cross the blood-brain barrier makes it useful in pre-clinical studies using murine models for neurological research .
Pharmacological Research
ICI-118,551’s selectivity for β2 over β1 or β3 adrenergic receptors is leveraged in pharmacological studies to understand receptor functions and drug interactions .
Antioxidant Studies
Research has indicated that ICI-118,551 can reduce ROS (reactive oxygen species) levels in cells, suggesting its potential as an antioxidant agent .
Dermatological Research
In dermatology, ICI-118,551 has been involved in studies for the prevention of skin carcinogenesis by blocking specific adrenoceptors .
Wirkmechanismus
Target of Action
ICI-118,551 is a highly selective antagonist for the β2 adrenergic receptor . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor .
Mode of Action
As a β2 adrenergic receptor antagonist, ICI-118,551 blocks the action of endogenous catecholamines (epinephrine and norepinephrine) on β2 adrenergic receptors . This blockade prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels, thereby inhibiting the downstream signaling cascade .
Biochemical Pathways
The primary biochemical pathway affected by ICI-118,551 is the β2 adrenergic receptor signaling pathway . By blocking the β2 adrenergic receptors, ICI-118,551 inhibits the activation of adenylyl cyclase and the production of cAMP, a key second messenger in cellular signaling . This results in the modulation of various downstream effects, including the relaxation of smooth muscle in the airways and vasculature, and the inhibition of inflammatory mediator release from mast cells .
Pharmacokinetics
This suggests that ICI-118,551 has good bioavailability and can exert its effects in the central nervous system as well as peripheral tissues .
Result of Action
ICI-118,551 has been shown to decrease cell viability in certain types of tumors, such as hemangioblastomas, by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hypoxic cells, significantly reducing the activation of HIF-target genes and halting tumor-related angiogenic processes .
Action Environment
The action of ICI-118,551 can be influenced by various environmental factors. For instance, the presence of endogenous catecholamines can compete with ICI-118,551 for binding to β2 adrenergic receptors, potentially affecting the compound’s efficacy . Additionally, factors that affect the compound’s absorption, distribution, metabolism, and excretion can also influence its action and stability .
Eigenschaften
IUPAC Name |
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDUCMKNJIJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874977 | |
Record name | ICI-118,551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol | |
CAS RN |
72795-19-8 | |
Record name | ICI-118,551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.